molecular formula C23H21ClN4O3S B250692 N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-N'-(2-furoyl)thiourea

N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-N'-(2-furoyl)thiourea

Katalognummer: B250692
Molekulargewicht: 469 g/mol
InChI-Schlüssel: BWLBGMMBRBGGPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-N'-(2-furoyl)thiourea, also known as TAK-659, is a novel small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

Wirkmechanismus

N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-N'-(2-furoyl)thiourea inhibits BTK by binding to the enzyme's active site and preventing its phosphorylation. BTK is a key mediator of BCR signaling, which is essential for the survival and proliferation of B-cells. By inhibiting BTK, this compound disrupts BCR signaling and induces apoptosis (programmed cell death) in B-cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. These include inhibition of BTK activity, disruption of BCR signaling, induction of apoptosis in B-cells, and enhancement of the activity of other anti-cancer agents. This compound has also been shown to have good oral bioavailability and pharmacokinetic properties in preclinical models.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-N'-(2-furoyl)thiourea is its specificity for BTK, which reduces the risk of off-target effects. This compound has also shown good efficacy in preclinical models of B-cell malignancies and has the potential to be used in combination with other anti-cancer agents. However, this compound has some limitations, such as its relatively short half-life and the potential for drug resistance to develop over time.

Zukünftige Richtungen

There are several future directions for the research and development of N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-N'-(2-furoyl)thiourea. These include:
1. Clinical trials: this compound is currently being evaluated in clinical trials for the treatment of various B-cell malignancies. Further clinical studies are needed to evaluate its safety and efficacy in larger patient populations.
2. Combination therapy: this compound has shown promising results in combination with other anti-cancer agents, such as rituximab and venetoclax. Further studies are needed to evaluate the potential of this compound in combination with other agents.
3. Drug resistance: The development of drug resistance is a major challenge in the treatment of cancer. Further studies are needed to identify the mechanisms of resistance to this compound and to develop strategies to overcome it.
4. Alternative targets: While BTK is a key target in B-cell malignancies, there are other targets in the BCR signaling pathway that could be explored as potential therapeutic targets. Further studies are needed to identify these targets and to develop inhibitors that target them.
In conclusion, this compound is a novel small molecule inhibitor that targets BTK and has shown promising results in preclinical studies. Further research is needed to evaluate its safety and efficacy in clinical trials and to explore its potential in combination with other anti-cancer agents.

Synthesemethoden

The synthesis of N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-N'-(2-furoyl)thiourea involves several steps, including the preparation of intermediate compounds and their subsequent coupling. The starting materials for the synthesis are 4-chlorobenzoyl chloride, 2-furoic acid, and 1-(2-aminophenyl)piperazine. The intermediate compounds are then prepared by reacting these starting materials with various reagents, such as thionyl chloride, triethylamine, and N,N-dimethylformamide. The final step involves coupling the intermediate compounds to form this compound.

Wissenschaftliche Forschungsanwendungen

N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-N'-(2-furoyl)thiourea has been extensively studied in preclinical models of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). These studies have shown that this compound effectively inhibits BTK activity and disrupts BCR signaling, leading to decreased proliferation and survival of B-cells. This compound has also been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax, in preclinical models.

Eigenschaften

Molekularformel

C23H21ClN4O3S

Molekulargewicht

469 g/mol

IUPAC-Name

N-[[2-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]carbamothioyl]furan-2-carboxamide

InChI

InChI=1S/C23H21ClN4O3S/c24-17-9-7-16(8-10-17)22(30)28-13-11-27(12-14-28)19-5-2-1-4-18(19)25-23(32)26-21(29)20-6-3-15-31-20/h1-10,15H,11-14H2,(H2,25,26,29,32)

InChI-Schlüssel

BWLBGMMBRBGGPN-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2NC(=S)NC(=O)C3=CC=CO3)C(=O)C4=CC=C(C=C4)Cl

Kanonische SMILES

C1CN(CCN1C2=CC=CC=C2NC(=S)NC(=O)C3=CC=CO3)C(=O)C4=CC=C(C=C4)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.